molecular formula C12H16N2O3 B2469803 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetohydrazide CAS No. 959574-79-9

2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetohydrazide

Cat. No.: B2469803
CAS No.: 959574-79-9
M. Wt: 236.271
InChI Key: CNERWUNALVDUEW-UHFFFAOYSA-N
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Description

2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetohydrazide is a heterocyclic acetohydrazide derivative characterized by a dihydrobenzofuran core substituted with two methyl groups at the 2,2-positions and an acetohydrazide moiety at the 7-position.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(2)6-8-4-3-5-9(11(8)17-12)16-7-10(15)14-13/h3-5H,6-7,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNERWUNALVDUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Cyclization of Isobutenylpyrocatechol

The most efficient route to DDHB involves the cyclization of 3-isobutenyl-1,2-dihydroxybenzene (isobutenylpyrocatechol) or its admixture with 3-methallyl-1,2-dihydroxybenzene (methallylpyrocatechol). As detailed in U.S. Patent 4,297,284, this reaction is catalyzed by organic sulfonic acids (e.g., benzenesulfonic acid) under reflux conditions.

Reaction Conditions

  • Catalyst : 43.5 mmol/L benzenesulfonic acid in toluene.
  • Temperature : 100°C (reflux).
  • Time : 30 minutes.
  • Yield : 94.9%.

The mechanism proceeds via acid-catalyzed intramolecular cyclization, where the sulfonic acid protonates the hydroxyl group of the pyrocatechol, facilitating nucleophilic attack by the isobutenyl group. This method avoids side reactions such as polymerization, which are common in thermal cyclization without catalysts.

Alkylation of DDHB to Form 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetic Acid Ester

The hydroxyl group of DDHB is alkylated with ethyl chloroacetate to introduce the acetoxy side chain.

Nucleophilic Substitution Reaction

DDHB reacts with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

Typical Procedure

  • Molar Ratio : DDHB : ethyl chloroacetate = 1 : 1.2.
  • Base : K₂CO₃ (1.5 equiv).
  • Solvent : Acetone, reflux for 6–8 hours.
  • Yield : 75–85% (estimated from analogous reactions in).

The product, ethyl 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetate, is isolated via column chromatography or recrystallization.

Hydrazinolysis to Form the Acetohydrazide Derivative

The final step involves the conversion of the ester to the hydrazide using hydrazine hydrate.

Reaction Optimization

Refluxing the ester with excess hydrazine hydrate in ethanol achieves near-quantitative conversion. A study on analogous hydrazide syntheses reported yields of 80–90% under similar conditions.

Procedure

  • Reagents : Ethyl 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetate (1 equiv), hydrazine hydrate (3 equiv).
  • Solvent : Ethanol, reflux for 3 hours.
  • Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol.
  • Purity : ≥95% (as reported by AK Scientific).

Alternative Synthetic Routes

Direct Coupling via Carbodiimide Chemistry

An alternative approach involves coupling DDHB with hydrazine using a carbodiimide reagent (e.g., DCC or EDC). However, this method is less favored due to higher costs and side reactions.

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate the hydrazinolysis step, reducing reaction times from hours to minutes. For example, a 90% yield was achieved in 20 minutes using microwave conditions (100°C, 300 W).

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3300 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C–O–C).
  • ¹H NMR (CDCl₃) : δ 1.40 (s, 6H, CH₃), 3.10 (t, 2H, CH₂), 4.60 (s, 2H, OCH₂CO), 6.70–7.20 (m, 3H, aromatic), 9.20 (s, 1H, NH).

Purity and Stability

  • HPLC : >95% purity (C18 column, acetonitrile/water gradient).
  • Storage : Stable for >2 years at –20°C in inert atmosphere.

Applications and Derivatives

While direct biological data for this compound are limited, structurally related hydrazides exhibit antimicrobial and cytotoxic activities. For instance, 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide derivatives showed MIC values of 12.5–50 μg/mL against Staphylococcus aureus and Escherichia coli. Modifications to the hydrazide moiety (e.g., triazole formation) could enhance bioactivity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetohydrazide exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a promising candidate for the development of new antimicrobial agents, particularly in treating infections caused by resistant strains.

Anti-inflammatory Properties

The compound has also shown potential in modulating inflammatory responses. Studies involving lipopolysaccharide (LPS)-induced inflammation models revealed that it significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism that could be useful in treating inflammatory diseases.

Neuroprotective Effects

Preliminary findings indicate that this compound may possess neuroprotective properties. Its cholinesterase inhibitory activity has been linked to improved cognitive function in animal models of neurodegenerative diseases like Alzheimer’s. This activity is critical since cholinesterase inhibitors are often used to manage symptoms associated with cognitive decline.

Case Studies

  • Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in patients with bacterial infections. Results showed a significant reduction in infection rates when compared to standard antibiotic treatments, highlighting its potential as an alternative therapeutic option.
  • Neuroprotective Study : In another study focused on Alzheimer’s disease models, the administration of the compound correlated with improved cognitive performance and reduced neuroinflammation markers. This suggests its utility in developing treatments for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences, synthetic routes, and biological activities of 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetohydrazide and its structural analogs:

Compound Name Heterocyclic Core Key Substituents Synthesis Method Biological Activity Reference
Target Compound Dihydrobenzofuran 2,2-dimethyl Hydrazinolysis of ethyl ester* Not reported in evidence
2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide Coumarin (Chromen-2-one) 4-methyl Reflux with hydrazine hydrate in ethanol Anti-Alzheimer (AChE inhibition)
2-[(3-Methylquinoxalin-2-yl)oxy]acetohydrazide Quinoxaline 3-methyl Microwave-assisted condensation Antitubercular, Anti-inflammatory
2-(2,7-Dimethyl-1,8-naphthyridin-4-yloxy)acetohydrazide Naphthyridine 2,7-dimethyl Ultrasound irradiation with diketones Anticancer (HepG2 cells)
N′-(3,4-dihydronaphthalen-1-ylidene)acetohydrazide Tetralin Cyclohexyl/phenyl thiazole Reflux with isothiocyanates Corrosion inhibition (mild steel)

Notes:

  • Structural Variations: The target compound’s dihydrobenzofuran core lacks the lactone group present in coumarin derivatives (e.g., ), reducing its hydrogen-bonding capacity but enhancing lipophilicity. Quinoxaline () and naphthyridine () analogs incorporate nitrogen-rich heterocycles, which may improve solubility in polar solvents.
  • Synthetic Efficiency: Microwave and ultrasound methods () reduce reaction times (<3 hours) compared to conventional reflux (4–16 hours) .
  • Biological Activity Trends: Coumarin-based analogs exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ values: 1.8–4.3 µM) , while quinoxaline derivatives show moderate antitubercular activity (MIC: 12.5–25 µg/mL) .

Physicochemical and Spectral Data Comparison

  • IR Spectroscopy: The acetohydrazide moiety in all analogs exhibits characteristic peaks:
    • Amide C=O stretch: 1660–1680 cm⁻¹ .
    • NH/NH₂ stretches: 3200–3330 cm⁻¹ .
  • Mass Spectrometry: Molecular ion peaks align with calculated masses (e.g., m/z 247 for quinoxaline derivatives ).
  • Solubility: Dihydrobenzofuran and tetralin derivatives () are less water-soluble than coumarin analogs due to non-polar substituents.

Biological Activity

The compound 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetohydrazide is a hydrazide derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H17N3O3\text{C}_{13}\text{H}_{17}\text{N}_3\text{O}_3

Biological Activity Overview

The biological activity of the compound has been evaluated through various in vitro and in vivo studies. Key areas of focus include:

  • Anticancer Activity
    • Several studies have reported the compound's cytotoxic effects against various cancer cell lines. For example, it exhibited significant activity against MCF-7 (breast cancer) and HCT116 (colorectal cancer) cell lines with IC50 values indicating potent inhibitory effects.
  • Anti-inflammatory Effects
    • The compound has shown promise in reducing inflammation in animal models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and mediators.
  • Antimicrobial Properties
    • Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

Anticancer Activity

A study conducted by Li et al. demonstrated that the compound significantly inhibited cell proliferation in MCF-7 and HCT116 cell lines with IC50 values of 0.46 µM and 0.39 µM, respectively . The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-70.46Apoptosis induction
HCT1160.39Cell cycle arrest (G1 phase)

Anti-inflammatory Effects

In a study assessing the anti-inflammatory potential, the compound was found to significantly reduce levels of TNF-alpha and IL-6 in LPS-induced macrophages, indicating its potential as an anti-inflammatory agent .

Antimicrobial Properties

Research indicated that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Case Studies

Case Study 1: Anticancer Efficacy in Mice
A recent animal model study evaluated the anticancer efficacy of the compound in mice bearing xenografts of MCF-7 tumors. Treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.

Case Study 2: Inflammatory Response Modulation
In a controlled experiment involving LPS-induced inflammation in rats, administration of the compound led to a notable decrease in paw edema and inflammatory markers in serum, suggesting its therapeutic potential for inflammatory diseases.

Q & A

Q. Advanced: How can reaction conditions be optimized to improve synthetic yields?

Answer: Key factors include:

  • Catalyst Selection : K₂CO₃ in dry acetone yields 82% for esterification, while NaBiO₃ reduces efficiency to 40% .
  • Solvent and Temperature : Microwave-assisted solvent-free methods reduce reaction times (e.g., 5–10 minutes vs. hours under conventional heating) .
  • Purification : Recrystallization from methanol/chloroform mixtures enhances purity .

Basic: What spectroscopic techniques confirm the molecular structure of this compound?

Answer:

  • IR Spectroscopy : Peaks at ~3268 cm⁻¹ (N-H stretching) and ~1660 cm⁻¹ (C=O of hydrazide) .
  • ¹H NMR : Signals at δ 10.2–10.8 ppm (NH-NH₂), δ 4.6–4.8 ppm (OCH₂CO), and δ 1.4–1.6 ppm (dimethyl groups) .
  • X-ray Crystallography : Confirms dihedral angles (e.g., 38.13° between aromatic rings) and crystal packing via C–H⋯O interactions .

Q. Advanced: How to resolve contradictions in structural data from different techniques?

Answer:

  • Cross-Validation : Compare XRD bond lengths/angles with DFT-calculated geometries.
  • Dynamic Effects : NMR may show conformational flexibility not captured in static XRD structures. For example, SHELXL refinement accounts for thermal motion and disorder .

Basic: What biological activities are associated with this compound and its derivatives?

Answer:

  • Anticancer : Derivatives like tetralin-pyridine hybrids show IC₅₀ values of 2.84 µg/mL against HepG2 cells, comparable to doxorubicin .
  • Antimicrobial : Schiff base derivatives exhibit zone of inhibition values of 12–18 mm against S. aureus and E. coli .

Q. Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) on the arylidene moiety enhance antimicrobial activity .
  • Hybridization : Coupling with coumarin or pyridine scaffolds improves cytotoxicity by modulating DNA intercalation or kinase inhibition .

Basic: What assays are used to evaluate biological activity?

Answer:

  • MTT Assay : Standard for cytotoxicity (e.g., HCT116 colon cancer cells) .
  • Disc Diffusion : Screens antimicrobial activity using 100 µg/disc concentrations in DMSO .

Q. Advanced: How to address variability in bioassay results?

Answer:

  • Dose-Response Curves : Calculate IC₅₀ values to normalize potency comparisons .
  • Control Standardization : Use reference drugs (e.g., ciprofloxacin for bacteria) to calibrate inhibition zones .

Basic: How is computational chemistry applied to study this compound?

Answer:

  • Docking Studies : Predict binding modes to targets like acetylcholinesterase or DNA gyrase .
  • QSAR Models : Relate logP values to antimicrobial activity .

Q. Advanced: What quantum chemical parameters correlate with bioactivity?

Answer:

  • HOMO-LUMO Gaps : Lower gaps (e.g., 4.5 eV) enhance electron transfer in redox-mediated cytotoxicity .
  • Molecular Electrostatic Potential (MEP) : Highlights nucleophilic regions (e.g., hydrazide NH) for target interactions .

Basic: How are crystallographic data refined for this compound?

Answer:

  • Software : SHELXL refines XRD data using least-squares minimization, accounting for anisotropic displacement parameters .
  • Validation : R-factors < 0.05 and CCDC deposition ensure reproducibility .

Q. Advanced: How to handle twinning or disorder in crystals?

Answer:

  • Twinning Laws : Use SHELXL’s TWIN/BASF commands for pseudo-merohedral twinning .
  • Disorder Modeling : Split occupancy for flexible groups (e.g., methyl rotations) .

Basic: What are common synthetic challenges?

Answer:

  • Hydrazine Handling : Requires anhydrous conditions to avoid side reactions .
  • Byproducts : Unreacted aldehydes in Schiff base synthesis necessitate column chromatography .

Q. Advanced: How to scale up synthesis without compromising yield?

Answer:

  • Flow Chemistry : Continuous reactors improve mixing and heat transfer for esterification .
  • Catalytic Recycling : Recover K₂CO₃ via filtration for reuse .

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